beta-D-galactose

Catalog No.
S6883454
CAS No.
9031-11-2
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-D-galactose

CAS Number

9031-11-2

Product Name

beta-D-galactose

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1

InChI Key

WQZGKKKJIJFFOK-FPRJBGLDSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O

D-gal as an Aging Model

Studies have shown that chronic exposure to D-gal in mice, rats, and even fruit flies can induce features resembling accelerated aging. This includes characteristics like shortened lifespan, oxidative stress, and changes in cellular function .

Researchers administer D-gal subcutaneously at specific doses to create this model. This allows them to study the mechanisms by which aging occurs and test potential interventions aimed at slowing it down .

D-gal's Effects on Different Organs

The D-gal model has been used to investigate aging in various organs. Studies have documented D-gal's ability to mimic age-related changes in the brain, heart, liver, and kidneys .

For example, D-gal administration has been linked to cognitive decline, altered heart function, and decreased kidney function in animal models .

Cellular and Molecular Mechanisms

Research suggests that D-gal exposure may trigger cellular senescence, a state where cells stop dividing. This can contribute to tissue dysfunction and the overall aging process .

Beta-D-galactose is a monosaccharide, specifically an aldohexose, with the molecular formula C₆H₁₂O₆. It exists predominantly in its cyclic form as beta-D-galactopyranose, characterized by a six-membered ring structure. This compound is an epimer of glucose, differing only in the configuration of the hydroxyl group at the C-4 position. In aqueous solutions, beta-D-galactose can also appear in an open-chain form and as an alpha anomer, but the pyranose form is more stable and prevalent .

Beta-D-galactose plays a crucial role in biological systems as a component of lactose, the sugar found in milk, and is involved in various metabolic pathways, particularly the Leloir pathway, which converts it into glucose derivatives .

  • Oxidation: It can be oxidized to form various acids such as D-galactonic acid, D-galactaric acid, and D-galacturonic acid .
  • Reduction: The reduction of beta-D-galactose leads to the formation of D-galactitol, which can accumulate in individuals with galactosemia and lead to complications like cataracts .
  • Glycosylation: Beta-D-galactose can react with other sugars or alcohols to form glycosidic bonds, contributing to the structure of oligosaccharides and polysaccharides .

Beta-D-galactose is essential for various biological functions:

  • Energy Source: It serves as a source of energy through its conversion into glucose via metabolic pathways.
  • Cell Signaling: It plays a role in cell recognition and signaling processes due to its presence in glycoproteins and glycolipids .
  • Immune Function: Beta-D-galactose-containing structures are recognized by specific lectins, influencing immune responses .

Beta-D-galactose can be synthesized through several methods:

  • Enzymatic Conversion: The Leloir pathway converts glucose into beta-D-galactose using specific enzymes like galactokinase and galactose-1-phosphate uridyltransferase .
  • Chemical Synthesis: It can also be synthesized chemically through various organic reactions that manipulate sugar derivatives.

Beta-D-galactose has numerous applications across various fields:

  • Food Industry: As a component of lactose, it is significant in dairy products.
  • Pharmaceuticals: It is used in drug formulations and as a substrate for enzyme assays.
  • Biotechnology: Beta-D-galactose plays a role in the development of biocompatible materials for tissue engineering .

Studies have shown that beta-D-galactose interacts with various enzymes and substrates:

  • Enzyme Interactions: The enzyme beta-galactosidase catalyzes reactions involving beta-D-galactopyranosides, facilitating hydrolysis and transgalactosylation reactions .
  • Molecular Dynamics: Computational studies have explored the interactions of beta-D-galactose with hydroxyl ions, revealing insights into its stability and reactivity under different conditions .

Similar Compounds

Beta-D-galactose shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure/PropertiesUnique Features
Alpha-D-glucoseAn epimer differing at C-1Predominantly found in starch and glycogen
D-mannoseEpimer differing at C-2Involved in glycoprotein synthesis
D-fucoseEpimer differing at C-6Important for cell adhesion and immune responses
D-taloseEpimer differing at C-2 and C-3Less common; involved in certain metabolic pathways

Beta-D-galactose's unique configuration at C-4 distinguishes it from these similar compounds, influencing its specific biological roles and reactivity.

Physical Description

Powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

UNII

RQ6K52J67A

General Manufacturing Information

.beta.-Galactosidase: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-11-23
Ulanovskaya et al. Synthesis Enables Identification of the Cellular Target of Leucascandrolide A and Neopeltolide Nature Chemical Biology, doi: 10.1038/nchembio.94, published online 30 May 2008. http://www.nature.com/naturechemicalbiology

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